![molecular formula C30H40F3N3O2S B2428492 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine CAS No. 439094-69-6](/img/structure/B2428492.png)
2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine
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Overview
Description
2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine is a chemical compound with the molecular formula C30H40F3N3O2S . It is a quinazoline derivative, a class of compounds that have been studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of quinazoline derivatives like 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine typically involves a series of steps. An appropriately substituted benzene is subjected to Friedel-Crafts acylation with a chloroalkylacyl chloride, followed by substitution of the chloro atom by 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to give the phenyl ketone products . The products then undergo reduction with sodium borohydride to afford the hydroxyl product .Molecular Structure Analysis
The molecular structure of 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine is characterized by the presence of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at various positions with different functional groups, including a dodecylsulfanyl group, two methoxy groups, a trifluoromethylphenylmethyl group, and an imine group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine include Friedel-Crafts acylation, nucleophilic substitution, and reduction . These reactions involve the formation and breaking of chemical bonds, leading to the transformation of the starting materials into the desired product .Scientific Research Applications
- Anticancer Agents : Quinazolin-4-imines have been investigated for their potential as anticancer agents. Researchers explore their effects on cancer cell lines, mechanisms of action, and potential synergies with existing chemotherapeutic drugs .
- Kinase Inhibitors : Quinazolin-4-imines can act as kinase inhibitors, targeting specific kinases involved in cell signaling pathways. Their design and optimization contribute to drug discovery efforts .
- Self-Assembled Monolayers (SAMs) : The long alkyl chain in this compound makes it suitable for SAMs on surfaces. SAMs find applications in biosensors, corrosion protection, and nanotechnology .
- Hydrophobic Coatings : The dodecylsulfanyl group provides hydrophobic properties, making this compound useful for developing water-repellent coatings or materials .
- Organic Semiconductors : Quinazolin-4-imines can serve as building blocks for organic semiconductors. Their electronic properties make them relevant for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
- Fluorescent Probes : Researchers explore the fluorescence properties of quinazolin-4-imines. They can be used as fluorescent probes for biological imaging, sensing, and tracking cellular processes .
- Pesticides and Herbicides : The trifluoromethylphenyl group may contribute to pesticidal activity. Investigations focus on its effectiveness against pests and weeds .
- Metal Chelators : Quinazolin-4-imines can form stable complexes with transition metals. These complexes find applications in catalysis, luminescence, and metal-ion sensing .
Medicinal Chemistry and Drug Development
Materials Science and Surface Modification
Organic Electronics and Optoelectronics
Photophysics and Fluorescence Sensing
Agrochemicals and Pest Control
Coordination Chemistry and Metal Complexes
Safety and Hazards
Future Directions
The future directions for research on 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine could include further studies on its synthesis, properties, and potential applications. Given the interest in quinazoline derivatives for their potential pharmacological properties, it may also be of interest to investigate its biological activity and mechanism of action .
properties
IUPAC Name |
2-dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O2S/c1-4-5-6-7-8-9-10-11-12-13-17-39-29-35-25-20-27(38-3)26(37-2)19-24(25)28(34)36(29)21-22-15-14-16-23(18-22)30(31,32)33/h14-16,18-20,34H,4-13,17,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIRKVNDBFMSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC(=CC=C3)C(F)(F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
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